N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine ring system, which is a pyrazole ring fused to a pyrimidine ring . The molecular weight is 135.1267 .Chemical Reactions Analysis
The compound is known to inhibit Src-family tyrosine kinases . It is also reported that thieno[3,2-d]pyrimidin-4-amines inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .Scientific Research Applications
Antitumor Activity
Research has demonstrated the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, highlighting their effectiveness against a range of cancer cell lines. The structural analysis and investigation into their antitumor activity reveal that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly impact their ability to inhibit cancer cell proliferation. For instance, novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products have shown good potency as antitumor agents, with certain derivatives exhibiting mean IC50 values indicative of their efficacy in inhibiting cancer cell growth (Maftei et al., 2016). Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in both cytotoxicity and enzyme inhibition assays (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Pyrazolo[3,4-d]pyrimidine derivatives also exhibit significant antimicrobial and antifungal activities. The synthesis of new derivatives incorporating the pyrimidine ring has led to the identification of compounds with moderate antimicrobial effectiveness (Farag et al., 2009). Another study focused on the synthesis and biological evaluation of novel pyrazolo and antibacterial pyrazolopyrimidine derivatives, which showed significant antibacterial activity, underscoring the potential of these compounds in developing new antibacterial agents (Rahmouni et al., 2014).
Inhibition of Cellular Processes
Further research into pyrazolo[3,4-d]pyrimidines has identified their role in inhibiting specific cellular processes crucial for cancer development. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents, functioning through the inhibition of c-Src phosphorylation, a key step in the proliferation and survival of cancer cells (Carraro et al., 2006). This mechanism highlights the therapeutic potential of these compounds in cancer treatment by targeting specific molecular pathways involved in tumor growth and metastasis.
Mechanism of Action
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12(26-13-8-6-5-7-9-13)16(24)21-22-11-19-15-14(17(22)25)10-20-23(15)18(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYXSVIAFLIHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.